4-(Methylamino)butyric acid hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 153.61 g/mol. It is classified as a gamma-amino acid and is a derivative of gamma-aminobutyric acid (GABA), which plays a significant role in neurotransmission within the central nervous system. The compound is also recognized for its biological significance, particularly as a product of nicotine metabolism in certain bacteria and its involvement in various biochemical processes.
The synthesis of 4-(methylamino)butyric acid hydrochloride can be achieved through several methods, including:
4-(Methylamino)butyric acid hydrochloride can participate in various chemical reactions, primarily due to its functional groups:
The reactivity of this compound is influenced by factors such as pH, temperature, and the presence of catalysts or other reagents during synthesis or application processes.
The mechanism by which 4-(methylamino)butyric acid hydrochloride exerts its effects primarily relates to its role as a GABA derivative. It is believed to modulate neurotransmission by enhancing GABAergic activity in the brain, leading to potential anxiolytic and neuroprotective effects.
Research indicates that this compound may inhibit L-carnitine's β-oxidation pathway in mammals, which could have implications for energy metabolism and fatty acid utilization . Its action as a GABA analog also suggests potential therapeutic applications in treating anxiety disorders and other neurological conditions.
4-(Methylamino)butyric acid hydrochloride has several applications in scientific research and industry:
The integration of 4-(methylamino)butyric acid hydrochloride into solution-phase peptide synthesis leverages its role as a γ-amino acid derivative. Key optimization parameters include:
Table 1: Optimization Parameters for Peptide Synthesis Integration
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Reagent | HOBt/DIC | 92–96% |
| Temperature | 0–5°C | Minimizes dipeptide hydrolysis |
| Solvent | Anhydrous DMF | Prevents protonation of methylamino group |
| Reaction Time | 2–4 hours | Completes acylation without degradation |
These optimizations enable the compound’s use in synthesizing neuroactive peptide analogs targeting GABAergic systems, where linear backbone conformation is critical for bioactivity [1] [3].
Conversion of the free acid 4-(methylamino)butyric acid to its hydrochloride salt involves precision acid-base chemistry:
Table 2: Hydrochloride Salt Formation Methods Comparison
| Method | Acid Source | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Batch (EtOAc) | Gaseous HCl | 0–5°C | 85–90% | ≥99% |
| Continuous Flow | Aqueous HCl (conc.) | 25°C | 97% | ≥99.5% |
| Anti-solvent Crystallization | HCl/2-Propanol | -20°C | 82% | ≥98% |
Scaling laboratory synthesis to industrial production faces several constraints:
Table 3: Industrial Production Challenges and Mitigation Strategies
| Challenge | Scale Impact | Mitigation Strategy | Outcome |
|---|---|---|---|
| Hygroscopicity | Agglomeration during packaging | Cryogenic milling with silica flow agent | Free-flowing powder, ≤0.5% moisture |
| Metal Contamination | Purity deviations (98→95%) | Glass-lined reactors + PTFE filters | Consistent ≥99% purity |
| N,N-Dimethyl impurity | Diminishes neuroactive specificity | pH-controlled ion exchange | Reduces impurity to ≤0.3% |
These methodologies underscore the compound’s role as a precursor for neurological pharmaceuticals, where stringent quality thresholds (e.g., absence of dimethyl analogs) are non-negotiable for research validity [1] [3].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1